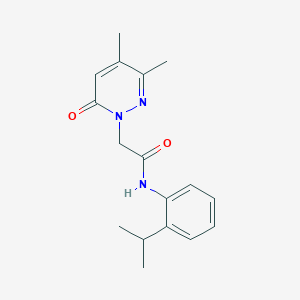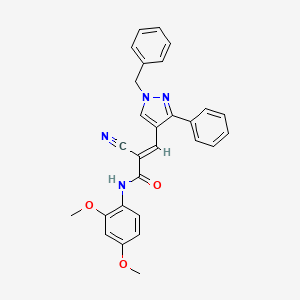![molecular formula C15H20N4O2 B5329625 (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)
(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine, also known as MBP-1, is a novel small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. The compound has been studied extensively in the field of cancer research due to its ability to inhibit the activity of the oncogenic protein, MDM2.
作用機序
(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine inhibits the activity of its target proteins by binding to their active sites and disrupting their function. In the case of MDM2, this compound binds to the p53-binding domain of MDM2 and prevents it from binding to p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In the case of beta-secretase, this compound binds to the active site of the enzyme and prevents it from cleaving amyloid precursor protein, leading to a reduction in beta-amyloid production. In the case of viral integrase, this compound binds to the active site of the enzyme and prevents it from integrating viral DNA into host DNA, leading to a reduction in viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer models, this compound induces apoptosis in cancer cells and reduces tumor growth. In Alzheimer's disease models, this compound reduces beta-amyloid production and improves cognitive function. In viral infection models, this compound reduces viral replication and improves immune function. However, the exact biochemical and physiological effects of this compound may vary depending on the disease model and experimental conditions.
実験室実験の利点と制限
(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine has several advantages as a research tool, including its specificity for its target proteins, its ability to inhibit multiple disease pathways, and its potential as a therapeutic agent. However, this compound also has some limitations, including its high cost, low solubility, and potential toxicity at high doses. These limitations may affect its use in lab experiments and clinical trials.
将来の方向性
There are several future directions for (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine research, including the development of more efficient synthesis methods, the optimization of this compound for clinical use, and the exploration of its potential in other diseases. Additionally, the identification of new targets for this compound inhibition may lead to the development of more effective therapeutic agents. Overall, this compound has shown great potential as a research tool and therapeutic agent, and further research is needed to fully understand its potential in various disease models.
合成法
The synthesis of (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine involves several steps, starting with the reaction of 4-aminopiperidine with 2-methyl-1H-benzimidazole-4-carboxylic acid to form the intermediate compound. The intermediate is then treated with methoxyamine hydrochloride to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine has been extensively studied in various diseases, including cancer, Alzheimer's disease, and viral infections. In cancer research, this compound has been shown to inhibit the activity of MDM2, a protein that promotes the degradation of the tumor suppressor protein, p53. By inhibiting MDM2, this compound can activate p53 and induce apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein and produces beta-amyloid, a hallmark of Alzheimer's disease. In viral infection research, this compound has been shown to inhibit the replication of various viruses, including HIV-1, by targeting the viral integrase enzyme.
特性
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9-17-12-5-3-4-10(14(12)18-9)15(20)19-7-6-11(16)13(8-19)21-2/h3-5,11,13H,6-8,16H2,1-2H3,(H,17,18)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCFNMMFOFJTTR-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)N3CCC(C(C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)N3CC[C@H]([C@H](C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)

![3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine](/img/structure/B5329575.png)
![2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5329581.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329588.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)

![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![methyl {[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329640.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)